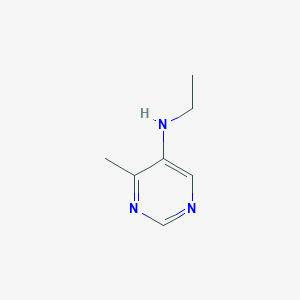

N-ethyl-4-methylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-ethyl-4-methylpyrimidin-5-amine |

InChI |

InChI=1S/C7H11N3/c1-3-9-7-4-8-5-10-6(7)2/h4-5,9H,3H2,1-2H3 |

InChI Key |

YQNAEBDSFWDYQH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CN=CN=C1C |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 4 Methylpyrimidin 5 Amine and Its Derivatives

Established Synthetic Routes

Traditional synthetic approaches to N-ethyl-4-methylpyrimidin-5-amine and its analogues rely on well-established organic chemistry reactions. These methods, while effective, often involve discrete, sequential steps carried out in batch reactors.

A primary and direct method for the synthesis of N-ethyl-4-methylpyrimidin-5-amine is the N-alkylation of a suitable pyrimidine (B1678525) precursor. This approach typically involves the reaction of 4-methylpyrimidin-5-amine with an ethylating agent.

The general reaction involves treating the starting pyrimidine amine with an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic ethyl group. This method is analogous to the synthesis of other N-alkylamines, such as the preparation of N-methylethylamine from ethylamine (B1201723) and a methylating agent. orgsyn.org Another approach involves the alkylation of an α-formyl-β-alkoxypropionitrile with an agent like dimethyl sulfate (B86663) to form an enol ether, which is a precursor for the pyrimidine ring. google.com

Key Reaction Parameters:

Ethylating Agent: Ethyl iodide, ethyl bromide, diethyl sulfate.

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N).

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

The choice of reagents and conditions can be fine-tuned to optimize the yield and minimize the formation of dialkylated byproducts.

Condensation reactions are fundamental to building the core pyrimidine ring structure itself. These reactions typically involve the cyclization of two or more smaller molecules. For pyrimidine synthesis, a common strategy is the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as an amidine.

For instance, a precursor like an α-formyl-β-alkoxypropionitrile can be condensed with acetamidine. google.com This reaction forms the pyrimidine ring, which can then be further functionalized. In a related synthesis, diethyl ethoxymethylenemalonate is condensed with 3-methyl-5-aminoisothiazole, which after heating in diphenyl ether, cyclizes to form a fused pyridine (B92270) ring system. researchgate.net While not a direct synthesis of the target compound, this illustrates the power of condensation and cyclization to build complex heterocyclic systems from simpler starting materials. The resulting pyrimidine can then undergo subsequent reactions, such as amination and alkylation, to yield the desired N-ethyl-4-methylpyrimidin-5-amine.

Complex pyrimidine derivatives are often assembled through multi-step synthetic sequences that allow for precise control over the substitution pattern. A common strategy begins with a di-substituted pyrimidine, such as a dichloropyrimidine, which allows for sequential, selective reactions.

An illustrative multi-step synthesis could involve:

Nucleophilic Aromatic Substitution: Reacting a precursor like 5-bromo-4-chloro-2-methylpyrimidine (B1292768) with ethylamine. The greater reactivity of the chlorine at the 4-position typically allows for selective substitution to install the ethylamino group.

Cross-Coupling Reaction: The remaining bromine at the 5-position can then be replaced using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce other desired functional groups. acs.org

This stepwise approach provides significant synthetic flexibility, enabling the creation of a diverse library of pyrimidine derivatives by varying the nucleophile and coupling partners. For example, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives utilizes the reaction of 2,4-dichloro-5-methylpyrimidine (B13550) with an amine, followed by a Suzuki coupling reaction. acs.org

Research Findings on Synthetic Methodologies

| Synthetic Method | Description | Key Features & Findings | Reference |

|---|---|---|---|

| Alkylation of Precursors | Direct N-alkylation of a pyrimidine amine with an ethylating agent. | A straightforward method utilizing common reagents like ethyl iodide. The choice of base and solvent is critical for optimizing yield and minimizing side reactions. | orgsyn.org |

| Condensation Reactions | Formation of the pyrimidine ring from acyclic precursors. | Involves condensing a C-C-C fragment with an N-C-N fragment (e.g., acetamidine). This builds the core heterocyclic structure for subsequent functionalization. | google.com |

| Multi-Step Synthesis | Sequential reactions on a pre-functionalized pyrimidine ring, such as a dihalopyrimidine. | Allows for controlled, regioselective introduction of substituents. Often involves a combination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. | acs.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a reactor. | Offers enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. Particularly advantageous for hazardous or unstable intermediates. | mdpi.comnih.gov |

| Optimization of Conditions | Systematic variation of reaction parameters to improve outcomes. | Focuses on factors like temperature, solvent, catalyst loading, and work-up procedures to maximize yield and purity while minimizing reaction time and waste. | dergipark.org.tr |

Advanced Synthetic Strategies

To overcome some of the limitations of traditional batch processing, such as safety concerns and scalability issues, modern synthetic chemistry has turned to advanced strategies like continuous flow synthesis.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over conventional batch production, including superior heat and mass transfer, enhanced safety, and improved reproducibility. nih.gov

For the synthesis of N-ethyl-4-methylpyrimidin-5-amine, a flow process could be designed where streams of the pyrimidine precursor and the ethylating agent are mixed and heated in a reactor coil for a precise residence time. mdpi.com This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents or unstable intermediates, as the small reactor volume minimizes the associated risks. nih.govnih.gov The output stream can then be directed to subsequent in-line purification or reaction steps, enabling a fully automated, multi-step synthesis. mdpi.com

Regardless of the synthetic method chosen, the optimization of reaction conditions is paramount for achieving high yield and purity. This is a systematic process where various parameters are adjusted to find the optimal outcome.

Key parameters for optimization include:

Temperature: Affects reaction rate and selectivity.

Solvent: Can influence reagent solubility, reaction rate, and the position of chemical equilibria.

Catalyst: The choice and loading of a catalyst (e.g., palladium catalysts in cross-coupling) can dramatically impact efficiency.

Concentration: The relative concentrations of reactants can control the rate and selectivity.

Work-up Procedure: The method of isolating and purifying the product is crucial for the final yield and purity. dergipark.org.tr

For example, in a study aimed at optimizing a synthetic route, different work-up methods were compared, showing that acidifying the reaction mixture to a specific pH before extraction could significantly affect the isolated yield. dergipark.org.tr Similarly, in biocatalytic reactions, factors such as cell amount, cofactor concentration, and substrate concentration are carefully optimized to maximize conversion. mdpi.com

Green Chemistry Approaches in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, including N-ethyl-4-methylpyrimidin-5-amine, has traditionally relied on methods that often involve hazardous solvents and toxic reagents. However, the principles of green chemistry are increasingly being integrated into synthetic protocols to mitigate environmental impact and enhance safety and efficiency. These modern approaches focus on the use of safer solvents, catalysts, and energy sources.

Several greener techniques have been developed for pyrimidine synthesis, which are applicable to the formation of the N-ethyl-4-methylpyrimidin-5-amine core. acs.orgnih.gov These methods often result in higher yields, reduced waste, shorter reaction times, and simpler work-up procedures. acs.org

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times and increased product yields compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. acs.org

Solvent-Free or Green Solvent Systems: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water or ionic liquids minimizes the use and disposal of volatile organic compounds. nih.govresearchgate.netresearchgate.net

Catalysis: The use of reusable heterogeneous catalysts or biocatalysts can improve reaction efficiency and selectivity while simplifying product purification. researchgate.netresearchgate.net

These sustainable methods represent a significant step forward in the environmentally responsible production of pyrimidine-based compounds.

Derivatization Strategies of the N-ethyl-4-methylpyrimidin-5-amine Scaffold

The N-ethyl-4-methylpyrimidin-5-amine scaffold serves as a versatile platform for the development of new chemical entities with potential therapeutic applications. Derivatization strategies focus on systematic structural modifications to explore and optimize biological activity. These modifications can be broadly categorized into functionalization of the pyrimidine ring, alterations at the N-ethyl moiety, and the introduction of a wide array of substituents to establish structure-activity relationships (SAR).

Functionalization of the Pyrimidine Ring

The pyrimidine ring of N-ethyl-4-methylpyrimidin-5-amine offers multiple sites for functionalization, allowing for the fine-tuning of its physicochemical and biological properties. The reactivity of the pyrimidine ring is characterized by a predisposition for electrophilic substitution at the C5-position, which is the most electron-rich carbon, while nucleophilic substitution is favored at the C2, C4, and C6 positions. tandfonline.com

Strategic modifications can be made at various positions of the pyrimidine ring to generate diverse derivatives. nih.gov For instance, introducing a methyl group at the 5-position of a pyrimidine scaffold has been shown to increase potency in certain biological contexts. acs.org Conversely, moving a methyl group from one position to another can lead to a decrease in activity, highlighting the sensitivity of biological interactions to subtle structural changes. acs.org

Table 1: Potential Functionalization Reactions on the Pyrimidine Ring

| Position | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| C2/C6 | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | Amino, Alkoxy, Thioether |

| C5 | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NCS, NBS) | Halogen (Cl, Br) |

| C5 | Formylation | Vilsmeier-Haack reagents (POCl₃, DMF) | Aldehyde (-CHO) |

| C5 | Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | Aryl, Alkynyl |

These functionalization reactions provide access to a broad range of derivatives, each with a unique substitution pattern that can be correlated with its biological effects.

Modifications at the N-ethyl Moiety

The N-ethyl group of N-ethyl-4-methylpyrimidin-5-amine is another key site for structural modification. Alterations to this group can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which can impact its interaction with biological targets.

Research on related N-alkyl pyrimidine derivatives has shown that the nature of the alkyl substituent is critical for activity. For example, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, replacement of a methyl group with an ethyl group resulted in good potency. nih.gov Further modifications could involve:

Chain Length Variation: Increasing or decreasing the length of the alkyl chain (e.g., from ethyl to propyl or methyl) can probe the size of the binding pocket.

Introduction of Unsaturation: Replacing the ethyl group with an allyl or propargyl group can introduce conformational rigidity and potential for further reaction.

Cyclization: Incorporating the ethyl group into a cyclic structure, such as a cyclopropylmethyl group, can restrict conformational freedom, which in some cases enhances binding affinity. nih.gov

Introduction of Functional Groups: Functional groups like hydroxyl, amino, or ether moieties can be introduced onto the ethyl chain to explore new hydrogen bonding interactions. For instance, reductive amination with aldehydes or ketones can be employed to create more complex N-alkyl derivatives. nih.gov

Table 2: Examples of Modifications at the N-Alkyl Moiety in Pyrimidine Derivatives

| Initial Group | Modified Group | Rationale | Potential Impact |

| N-ethyl | N-propyl | Explore effect of increased lipophilicity and size | Altered binding affinity and solubility |

| N-ethyl | N-cyclopropylmethyl | Introduce conformational restriction | Enhanced potency |

| N-ethyl | N-(2-hydroxyethyl) | Introduce hydrogen bonding capability | Improved solubility and target interaction |

| N-ethyl | N-benzyl | Introduce aromatic interactions | Potential for pi-stacking interactions |

These modifications are crucial for mapping the steric and electronic requirements of the target's binding site.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical groups on a lead molecule influence its biological activity. nih.govnih.gov For the N-ethyl-4-methylpyrimidin-5-amine scaffold, a systematic introduction of diverse substituents at various positions is essential to build a comprehensive SAR profile.

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine nucleus. nih.gov For example, in one study on pyrimidine-4-carboxamides, it was found that a cyclopropylmethylamide at one position was optimal, suggesting it occupies a small lipophilic pocket. nih.gov In another series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be more favorable than at the 3- or 4-positions. acs.org

Key Considerations for SAR Studies:

Electronic Effects: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups can modulate the electronic properties of the pyrimidine ring and influence interactions with the biological target. acs.org

Steric Effects: Varying the size and shape of substituents can help to define the steric constraints of the binding site.

Lipophilicity: Modifying the lipophilicity of the molecule by adding hydrophobic or hydrophilic groups can affect its solubility, cell permeability, and metabolic stability.

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can lead to new or enhanced interactions with the target protein.

A deconstruction-reconstruction strategy can also be employed, where the pyrimidine ring is cleaved and then reformed with different building blocks to create a wide range of structurally diverse analogs, including other heterocyclic systems like pyridines. mdpi.com This approach allows for the formal replacement of a nitrogen atom with a carbon atom, a useful maneuver in SAR studies. mdpi.com

By systematically synthesizing and evaluating a library of derivatives with varied substituents, researchers can identify the key structural features required for optimal biological activity and develop more potent and selective compounds.

Chemical Reactivity and Reaction Mechanisms of N Ethyl 4 Methylpyrimidin 5 Amine Analogues

N-Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation for N-alkylated pyrimidine (B1678525) derivatives. nih.govnih.gov This process can be achieved through various chemical and biological routes, providing access to corresponding secondary amines which can be valuable intermediates in synthetic chemistry. nih.govresearchgate.net The stability of the C-N bond often makes its cleavage a synthetic challenge, necessitating specific catalytic or oxidative conditions. nih.gov

Catalytic methods offer a direct route for the N-dealkylation of tertiary amines, including heterocyclic structures. Palladium-based catalysts, in particular, have been shown to be effective for this transformation. The process typically involves the reaction of the tertiary amine with a palladium catalyst, which facilitates the cleavage of the N-alkyl bond. researchgate.net

The plausible mechanism for palladium-catalyzed N-dealkylation often involves an oxidative addition of the palladium catalyst to the C-N bond, followed by subsequent steps that lead to the release of the dealkylated amine and an alkyl-derived byproduct. The efficiency of these catalytic systems can be influenced by the choice of ligands, solvents, and reaction conditions.

Table 1: Selected Catalytic Systems for N-Dealkylation of Amines

| Catalyst System | Substrate Type | Reaction Conditions | Reference |

|---|---|---|---|

| Palladium (Pd) | Aliphatic & Cyclic Tertiary Amines | Varies | researchgate.net |

| Cytochrome P450 (CYP) Isoenzymes | Xenobiotics, including N-alkylamines | In vivo metabolic conditions | mdpi.comencyclopedia.pub |

Oxidative cleavage represents a primary pathway for N-dealkylation, both in biological systems and through chemical synthesis. In metabolic processes, enzymes from the cytochrome P450 (CYP) family, particularly P450 1A2, are known to mediate the N-dealkylation of heterocyclic amines. nih.govnih.gov The mechanism begins with the hydroxylation of the carbon atom directly attached to the nitrogen (the α-carbon). mdpi.comencyclopedia.pub This resulting carbinolamine intermediate is unstable and spontaneously decomposes, yielding the dealkylated amine and an aldehyde (e.g., acetaldehyde (B116499) from an N-ethyl group). encyclopedia.pub

Chemically, oxidative cleavage of the C-N bond can be induced by various reagents. Molecular iodine has been employed as a mild oxidizing agent to convert (dimethylamino)methyl groups on aryl and heteroaryl systems into aldehydes under basic conditions. rsc.org Another approach involves the use of single-atom catalysts, such as zinc coordinated to a nitrogen-carbon support, which can activate molecular oxygen for the oxidative cleavage of C-N bonds in N-alkylamines. researchgate.net These reactions often face challenges from competing side reactions, such as N-oxidation or oxidation at other positions on the molecule. researchgate.net

Pyrimidine Ring Transformations and Hydrogenation

The pyrimidine ring, being electron-deficient, is susceptible to reductive transformations like hydrogenation. bhu.ac.in These reactions can alter the aromaticity of the ring, leading to the formation of dihydro- and tetrahydropyrimidine (B8763341) derivatives, which are important heterocyclic motifs in medicinal chemistry. nih.gov

Catalytic hydrogenation provides a direct method for the reduction of the pyrimidine ring. The regioselectivity and stereoselectivity of this process are highly dependent on the catalyst, substituents on the ring, and reaction conditions. A notable example is the asymmetric hydrogenation of 4-substituted pyrimidines using an iridium catalyst. nih.gov This system, composed of [IrCl(cod)]₂, a chiral diphosphine ligand (Josiphos), iodine, and ytterbium triflate (Yb(OTf)₃), achieves high enantioselectivity (up to 99% ee) and yields chiral 1,4,5,6-tetrahydropyrimidines. nih.gov The lanthanide triflate plays a crucial role in activating the pyrimidine substrate and enhancing both reactivity and enantioselectivity. nih.gov

In other cases, hydrogenation can be selective for substituents on the ring without affecting the ring itself. For instance, chlorine-containing pyrimidines can be selectively dehalogenated via hydrogenation using a suitable catalyst and a hydrogen chloride acceptor, leaving other substituents and the aromatic ring intact. google.com The hydrogenation of multisubstituted pyridines, a related N-heterocycle, has been shown to yield cis-piperidines preferentially, indicating that the stereochemical outcome can often be controlled. rsc.org

Besides direct hydrogenation, dihydro- and tetrahydropyrimidine derivatives are commonly synthesized through multicomponent reactions. The Biginelli reaction is a classic and widely used method for producing 3,4-dihydropyrimidin-2(1H)-ones and their thione analogues. mdpi.comtandfonline.com This one-pot condensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. nih.govmdpi.com Numerous catalysts have been developed to improve the efficiency and yield of this reaction. mdpi.com

Table 2: Example Conditions for the Synthesis of Dihydropyrimidines via Biginelli Reaction

| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | PMO-Py-IL | Solvent-free | 3,4-dihydropyrimidin-2(H)-one | mdpi.com |

| Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | p-Dodecylbenzenesulfonic acid | 80 °C, Solvent-free | 3,4-dihydropyrimidin-2(1H)-one/thione | tandfonline.com |

| Aromatic Aldehydes | 2H-indene-1,3-dione | Urea/Thiourea | p-Dodecylbenzenesulfonic acid | 80 °C, Solvent-free | Indeno[1,2-d]pyrimidine | tandfonline.com |

For the synthesis of tetrahydropyrimidines, direct catalytic hydrogenation of the pyrimidine ring is a key method. nih.gov Alternatively, they can be prepared through the cyclization of 1,3-diaminopropane (B46017) with carboxylic acids or their derivatives. scielo.org.bo

Nucleophilic Substitution and Alkylation Reactions

The electron-deficient nature of the pyrimidine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). bhu.ac.in Additionally, the exocyclic amino group provides a site for reactions such as alkylation.

Nucleophilic substitution on the pyrimidine ring preferentially occurs at the 2, 4, and 6 positions, which are electronically activated by the two ring nitrogen atoms. bhu.ac.inslideshare.net When comparing these positions, substitution is generally favored at the C4 (and C6) position over the C2 position. stackexchange.comresearchgate.net Research on highly functionalized pyrimidines has demonstrated high regioselectivity. For example, in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, secondary amines can selectively displace the substituent at the 2-position under mild conditions, leaving the groups at C4 and C6 untouched, showcasing how selectivity can be controlled by the specific substituents present. researchgate.net

The exocyclic amine of a pyrimidin-5-amine analogue is nucleophilic and can undergo alkylation with alkyl halides. wikipedia.org However, the N-alkylation of primary and secondary amines can be challenging to control, often leading to overalkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts, as the nucleophilicity of the amine can increase with each alkylation step. nih.gov To achieve selective monoalkylation, specific strategies may be required, such as using N-aminopyridinium salts as ammonia (B1221849) surrogates, where the nucleophilicity of the product is lower than that of the reactive intermediate. nih.gov

Cyclization and Condensation Reactions

The amino group at the C5 position of the pyrimidine ring, adjacent to the C4-methyl group in analogues of N-ethyl-4-methylpyrimidin-5-amine, serves as a versatile nucleophilic center for a variety of cyclization and condensation reactions. These reactions are instrumental in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring, leading to the formation of bicyclic and polycyclic structures such as pyrimido[4,5-d]pyrimidines. The reactivity of these 5-aminopyrimidine (B1217817) analogues is influenced by the nature of the substituents on the pyrimidine ring and the electrophilic partner in the reaction.

A prominent class of reactions involving 4-substituted-5-aminopyrimidine analogues is their conversion to pyrimido[4,5-d]pyrimidines. These bicyclic heterocycles are of significant interest due to their diverse biological activities. The synthesis often proceeds through a condensation reaction between the 5-aminopyrimidine derivative and a suitable electrophile, followed by an intramolecular cyclization.

One-pot multicomponent reactions are an efficient strategy for the synthesis of these fused systems. For instance, the condensation of 6-aminouracil (B15529) derivatives, which are analogous to 5-aminopyrimidines, with aldehydes and other amines or active methylene (B1212753) compounds can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. rsc.org These reactions can be catalyzed by either acids or bases and may be promoted by microwave irradiation. rsc.org

A specific example involves a two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com The process starts from readily available reagents and provides the target compounds in yields up to 57%. mdpi.com Similarly, a novel route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been developed using 1,3-disubstituted 6-aminouracils as starting materials. A key step in this synthesis is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde (B43269) or aromatic aldehydes is another example that yields the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.net

Detailed research findings on the synthesis of substituted pyrimido[4,5-d]pyrimidines are presented in the table below.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 6-Aryl-4-oxo-2-thioxo-hexahydropyrimidine-5-carbonitrile | Phenylisothiocyanate, Pyridine (B92270) | 5-Amino-4-aryl-3,4-dihydro-6-phenylpyrimido[4,5-d]pyrimidine-2,7(1H,6H)-dithione | Not Specified | researchgate.net |

| 1,3-Disubstituted 6-aminouracils | Acylation reagents, Alkylation reagents, Hydrazine | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | Not Specified | nih.gov |

| Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate | Thiourea, Triethylamine (B128534), Ethanol | 2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one derivative | Not Specified | rsc.org |

| 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine, 4-Methoxybenzylamine | 4,6-Diamino-5-methoxypyrimidine derivative | High (initial step) | nih.gov |

The 5-amino group of N-ethyl-4-methylpyrimidin-5-amine analogues readily condenses with various carbonyl compounds and their synthetic equivalents, such as acetals and enamines, to form new C-N bonds, which can be followed by cyclization.

A notable reagent in this context is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netscirp.orgliskonchem.comscirp.org DMF-DMA can react with both the amino group and an active methyl group on the pyrimidine ring. scirp.orgscirp.org The reaction with the amino group typically forms a dimethylaminomethyleneamino [-N=CH-N(CH₃)₂] substituent, which is a versatile intermediate for further transformations. This intermediate can undergo cyclization upon treatment with various nucleophiles. For example, reaction with malononitrile (B47326) dimer and two equivalents of DMF-DMA leads to an amidine that can be used to prepare pyrimidines and pyridines. scirp.orgscirp.org

The condensation of 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) with 1-acetyl-2-imidazolin-2-one in the presence of phosphorus oxychloride (POCl₃) as a solvent illustrates a more complex transformation. This reaction predominantly yields 4,6-dichloro-2-methyl-5-(1-acetyl-tetrahydro-imidazo-2-ylidene)aminopyrimidine, suggesting an esterification-addition-elimination mechanism rather than a simple condensation. csuohio.edu

The following table summarizes selected condensation reactions of aminopyrimidine analogues.

| Aminopyrimidine Analogue | Reagent | Conditions | Product | Reference |

| Malononitrile dimer (contains an amino group) | DMF-DMA (2 equiv.) | Dioxane | Amidine derivative | scirp.orgscirp.org |

| 5-Amino-4,6-dichloro-2-methylpyrimidine | 1-Acetyl-2-imidazolin-2-one | POCl₃ | 4,6-Dichloro-2-methyl-5-(1-acetyl-tetrahydro-imidazo-2-ylidene)aminopyrimidine | csuohio.edu |

| Phenylsulfonyl guanidine | Acetylacetone, Triethylorthoformate | Reflux | N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | cardiff.ac.uk |

N-Acyl derivatives of 5-aminopyrimidines are important precursors for intramolecular cyclization reactions. The acyl group can be introduced by reacting the amino group with an acylating agent. The subsequent cyclization can be triggered by heat or treatment with a suitable reagent, leading to the formation of a new fused ring.

For example, the alkylation of 4,6-diamino-5-alkoxypyrimidines with aminoalkyl chlorides can lead to unexpected and sometimes unprecedented products resulting from intramolecular SNAr cyclization and subsequent fragmentation. nih.gov Heating 5-(3-dimethylaminopropoxy)-4,6-bis(4-methoxybenzylamino)pyrimidine results in a cyclized and demethylated tetrahydrooxazepine as the major product, indicating that intramolecular SNAr reaction is preferred over intermolecular displacement. nih.gov

The synthesis of cyclic N-acyl amidines can be achieved through a [3+2] cycloaddition of N-silyl enamines, derived from N-heteroarenes, and activated acyl azides. mdpi.com While this example does not directly involve a pyrimidine, the principle of cyclizing an N-acylated derivative is relevant.

The table below provides an example of an intramolecular cyclization reaction.

| Starting Material | Reagents/Conditions | Product | Reference |

| 4-Amino-6-chloro-5-(3-(dimethylamino)propoxy)pyrimidine derivative | Heat with 4-methoxybenzylamine | Tetrahydrooxazepine derivative | nih.gov |

Spectroscopic and Crystallographic Characterization of N Ethyl 4 Methylpyrimidin 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR are routinely used to confirm their synthesis and structure. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In N-substituted pyrimidine amines, the chemical shifts of the protons are influenced by the electronic effects of the pyrimidine ring and the substituent groups.

The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. The N-H proton of a secondary amine can be observed over a broad range (δ 0.5-5.0 ppm) and its signal may be broadened due to chemical exchange. libretexts.org The addition of D₂O can be used to confirm the presence of the N-H proton, as it will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org The protons of the ethyl group attached to the amine will present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. Protons on carbons adjacent to the nitrogen atom are typically deshielded and appear in the δ 2.3-3.0 ppm range. libretexts.org

For comparison, the ¹H NMR spectral data for several pyrimidine analogues are presented below.

¹H NMR Data for Selected Pyrimidine Analogues

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) |

| 4-Methylpyridin-2-amine chemicalbook.com | CDCl₃ | 7.81 (d, J=5.2), 6.37 (d, J=1.5), 6.20 (dd, J=5.2, 1.5), 4.68 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃) |

Data sourced from The Royal Society of Chemistry mdpi.com and ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Carbons in different chemical environments will resonate at different frequencies. The carbons of the pyrimidine ring are typically found in the downfield region of the spectrum. Carbons directly attached to nitrogen atoms are deshielded and appear in the range of 10-65 ppm. libretexts.orgoregonstate.edu

The expected ¹³C NMR spectrum for N-ethyl-4-methylpyrimidin-5-amine would show distinct signals for the two carbons of the ethyl group, the methyl carbon, and the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are influenced by the positions of the substituents.

The following table presents ¹³C NMR data for related pyrimidine compounds.

¹³C NMR Data for Selected Pyrimidine Analogues

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 |

| N,N-diethylethylamine chemicalbook.com | - | 47.0, 42.0, 12.0 |

Data sourced from The Royal Society of Chemistry mdpi.com and ChemicalBook. chemicalbook.com

For more complex molecules, or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. numberanalytics.com These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing the connectivity of proton spin systems within a molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for piecing together different fragments of a molecule and for assigning quaternary carbons. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. It is crucial for determining stereochemistry and conformation in solution. ipb.pt

While specific advanced NMR studies on N-ethyl-4-methylpyrimidin-5-amine are not readily found, these techniques are routinely applied to heterocyclic compounds for complete structural assignment. ipb.pt

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. In the context of N-ethyl-4-methylpyrimidin-5-amine, key vibrational modes would include:

N-H Stretch: For a secondary amine, a single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) are expected in the 1400-1650 cm⁻¹ region. nih.gov

C-N Stretch: The C-N stretching vibration of the ethylamino group would likely be found in the 1000-1250 cm⁻¹ range.

The table below shows characteristic FT-IR absorption bands for some pyrimidine analogues.

FT-IR Data for Selected Pyrimidine Analogues (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | C=N/C=C Stretch |

|---|---|---|---|

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967 | 1896 | 1608 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3435 | 1746 | 1635 |

| Pyrido[2,3-d]pyrimidine derivatives nih.gov | 3100-2900 | 1670-1690 | 1555 |

Data sourced from The Royal Society of Chemistry mdpi.com and MDPI. nih.gov

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For pyrimidine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum. mdpi.com The Raman spectrum of pyrimidine itself shows characteristic peaks in the fingerprint region that can be used to identify the core structure. researchgate.netresearchgate.net Modifications to the pyrimidine ring, such as the addition of substituents, can cause shifts in the positions and changes in the intensities of these characteristic bands. mdpi.com

Studies on pyrimidine-based derivatives have shown that intermolecular interactions, such as hydrogen bonding and π-stacking, can influence the Raman spectra, providing insights into the solid-state packing of these molecules. mdpi.com While specific Raman data for N-ethyl-4-methylpyrimidin-5-amine is not available, analysis of its analogues suggests that the technique would be valuable for confirming the pyrimidine core structure and studying intermolecular interactions.

Vibrational Assignments and Potential Energy Distribution (PED)

In pyrimidine derivatives, the vibrational spectra are dominated by contributions from the pyrimidine ring, and the attached substituents. For instance, in related aminopyrimidine structures, the IR spectra typically show characteristic bands for N-H stretching vibrations in the region of 3100-2900 cm⁻¹. nih.gov The C=N stretching vibration of the pyrimidine ring is often observed around 1555 cm⁻¹. nih.gov

For substituted pyrimidines, the vibrational modes are often complex and involve the coupling of various motions. A PED analysis, typically performed in conjunction with quantum chemical calculations (like Density Functional Theory, DFT), is essential for making unambiguous assignments of the observed vibrational bands. This analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode.

For a molecule like N-ethyl-4-methylpyrimidin-5-amine, a PED analysis would be expected to show:

High-frequency modes (above 3000 cm⁻¹) dominated by C-H stretching of the methyl and ethyl groups, and N-H stretching of the amine group.

The region between 1600 cm⁻¹ and 1400 cm⁻¹ would feature coupled modes involving pyrimidine ring stretching (C=C and C=N) and N-H bending vibrations.

Modes involving the ethyl and methyl groups, such as CH₃ and CH₂ bending and rocking, would appear at lower frequencies.

The lowest frequency modes would correspond to torsional motions of the substituent groups and out-of-plane deformations of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of pyrimidine derivatives are characterized by absorption bands in the UV-Vis region arising from π → π* and n → π* electronic transitions within the aromatic pyrimidine ring and its substituents. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent used for the measurement.

For example, a study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidin-4-yl) -2H-chromen-2-one, reported a maximum absorption (λmax) at 275 nm when measured in a 1:1 mixture of methanol (B129727) and acetonitrile (B52724). nih.gov This absorption is characteristic of the π-electron system of the substituted pyrimidine chromophore. The lack of interference from diluents at this wavelength makes UV-Vis spectroscopy a suitable method for the quantitative determination of such derivatives. nih.gov

The UV-Vis absorption spectra of compounds containing a pyrimidine core are influenced by the electronic nature of the substituents. Electron-donating groups, such as the amino and ethyl groups in N-ethyl-4-methylpyrimidin-5-amine, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the pyrimidine ring compared to the unsubstituted parent molecule. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of pyrimidine derivatives by analyzing their fragmentation patterns upon ionization. Electron impact mass spectrometry (EI-MS) is commonly employed for this purpose.

The mass spectra of pyrimidine derivatives typically show an intense molecular ion peak (M⁺), indicating the stability of the heterocyclic ring. cdnsciencepub.com The fragmentation of these compounds is influenced by the nature of the substituents on the pyrimidine ring. Side-chain eliminations are a predominant fragmentation pathway in N-substituted pyrimidines. cdnsciencepub.com

For N-ethyl-4-methylpyrimidin-5-amine, the expected fragmentation pathways would involve:

Loss of a hydrogen atom from the ethyl group.

Cleavage of the ethyl group, leading to the loss of a C₂H₅ radical.

Fission of the pyrimidine ring itself, often involving the loss of small, stable molecules like HCN. cdnsciencepub.com

Studies on related aminopyrimidine derivatives have provided detailed insights into their fragmentation behavior. For instance, the mass spectrum of 6-chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine shows a molecular ion peak at m/z 254.3, which is also the base peak, highlighting the stability of the molecular ion. mdpi.com Another example, 3-(3-(7'-methyl-1'-ethyl-1', 4', dihydro-4'-oxo-1', 8'-naphthyridine) carboxy)-6-coumaryl-4-(p-bromophenyl)-2-aminopyrimidine, exhibits a molecular ion at m/z 546. nih.gov

The fragmentation of pyrimidinethiones and thiazolo[3,2-a]pyrimidines has also been investigated, revealing that the pyrimidine ring is generally more stable than the fused thiazole (B1198619) ring during fragmentation. sapub.org

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Crystal Structure

Single-crystal X-ray diffraction studies on analogues of N-ethyl-4-methylpyrimidin-5-amine have revealed detailed structural parameters. For example, the crystal structures of several aminopyrimidine derivatives have been determined, confirming their molecular connectivity and conformation. acs.orgnih.gov In a study of 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate, the pyrimidine and naphthalene (B1677914) ring moieties were found to be planar. acs.org The crystal system and unit cell parameters for various pyrimidine-containing compounds have been reported, providing a basis for understanding their solid-state packing. ijsr.netmdpi.comresearchgate.net

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of pyrimidine derivatives is often governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. In the crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, molecules are linked by C-H···N hydrogen bonds to form layers, which are further connected by π-π stacking interactions with a centroid-centroid distance of 3.7910 (8) Å. nih.gov

In another example, 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate, the crystal structure reveals N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds, along with aromatic π–π stacking interactions, which link the components into a three-dimensional supramolecular network. researchgate.net For N-ethyl-4-methylpyrimidin-5-amine, the presence of the amino group provides a hydrogen bond donor (N-H), while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, leading to the formation of robust intermolecular hydrogen-bonded networks.

Hirshfeld Surface Analysis for Intermolecular Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the regions of close contact between molecules.

For 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing arise from H···N/N···H (40.1%), H···H (35.3%), and H···C/C···H (9.5%) interactions. nih.govnih.gov This highlights the dominance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov

In a different study on a pyrimidine derivative, the Hirshfeld surface analysis of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate was used to further investigate the intermolecular interactions within its crystal structure. researchgate.net Similarly, for 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, the analysis showed that H···H (47.6%), H···C/C···H (33.4%), and H···O/O···H (11.6%) interactions were the most important contributors to the crystal packing. researchgate.net A Hirshfeld surface analysis of N-ethyl-4-methylpyrimidin-5-amine would likely reveal significant contributions from H···N, H···H, and H···C contacts, quantifying the roles of hydrogen bonding and other van der Waals interactions in its solid-state architecture.

Computational and Quantum Chemical Studies on N Ethyl 4 Methylpyrimidin 5 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the properties of N-ethyl-4-methylpyrimidin-5-amine, from its three-dimensional structure to its vibrational and electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G**, to provide a detailed understanding of the molecule's behavior at the quantum level.

Geometry Optimization and Structural Parameter Prediction

A foundational step in the computational analysis of N-ethyl-4-methylpyrimidin-5-amine is the optimization of its molecular geometry. This process determines the most stable, lowest-energy conformation of the molecule. By employing DFT methods, researchers can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available, to validate the computational model. The optimized geometry serves as the basis for all subsequent computational analyses.

Below is a hypothetical table of predicted structural parameters for N-ethyl-4-methylpyrimidin-5-amine, as would be obtained from a DFT geometry optimization.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value (B3LYP/6-311+G**) |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C4-C5 | 1.42 Å |

| Bond Length | C5-N(amine) | 1.40 Å |

| Bond Length | N(amine)-C(ethyl) | 1.46 Å |

| Bond Angle | C2-N1-C6 | 116.5° |

| Bond Angle | C4-C5-N(amine) | 121.0° |

| Dihedral Angle | C4-C5-N(amine)-C(ethyl) | 45.0° |

Note: The data in this table is illustrative and represents typical values for similar molecules, as specific computational studies on N-ethyl-4-methylpyrimidin-5-amine are not publicly available.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of N-ethyl-4-methylpyrimidin-5-amine. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

A hypothetical table of selected calculated vibrational frequencies and their assignments is presented below.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretch of the amine group |

| ν(C-H) | 3050 | Aromatic C-H stretch |

| ν(C=N) | 1620 | Pyrimidine (B1678525) ring C=N stretch |

| ν(C=C) | 1580 | Pyrimidine ring C=C stretch |

| δ(C-H) | 1450 | Methyl group C-H bend |

Note: The data in this table is illustrative and represents typical values for similar molecules, as specific computational studies on N-ethyl-4-methylpyrimidin-5-amine are not publicly available.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule. For N-ethyl-4-methylpyrimidin-5-amine, a PES scan can be performed by systematically varying specific dihedral angles, such as the one defining the orientation of the ethyl group relative to the pyrimidine ring. This analysis helps to identify the most stable conformers and the energy barriers to rotation between them. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and interactions with other molecules.

Electronic Structure and Reactivity Descriptors

The electronic properties of N-ethyl-4-methylpyrimidin-5-amine are key to understanding its reactivity and potential applications. DFT provides a framework to calculate various electronic structure descriptors that quantify its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For N-ethyl-4-methylpyrimidin-5-amine, FMO analysis can pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

A hypothetical table of FMO properties is shown below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar molecules, as specific computational studies on N-ethyl-4-methylpyrimidin-5-amine are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For N-ethyl-4-methylpyrimidin-5-amine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amine group, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amine and ethyl groups would exhibit positive potential. This visual representation of reactivity complements the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. uni-muenchen.dewikipedia.org It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, detailing lone pairs, bonds, and delocalization effects. uni-muenchen.dewikipedia.org For pyrimidine derivatives, NBO analysis elucidates the delocalization of electron density, rehybridization, and the stabilizing effects of intramolecular charge transfer. benthamdirect.com

The analysis quantifies donor-acceptor interactions, primarily through the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net In systems like N-ethyl-4-methylpyrimidin-5-amine, significant interactions typically involve the lone pairs (LP) of the nitrogen atoms acting as donors and the antibonding π* and σ* orbitals of the pyrimidine ring and its substituents acting as acceptors. researchgate.netresearchgate.net These interactions, particularly n → π* and n → σ*, are crucial in stabilizing the molecular structure. researchgate.net The magnitude of E(2) is proportional to the degree of interaction, with higher values indicating more significant charge delocalization.

Below is a representative table of the key donor-acceptor interactions and their stabilization energies for a molecule like N-ethyl-4-methylpyrimidin-5-amine, as would be calculated using NBO analysis.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-ethyl-4-methylpyrimidin-5-amine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N1 | π*(C2-N3) | 24.5 | n → π* |

| LP (1) N1 | π*(C4-C5) | 18.9 | n → π* |

| LP (1) N3 | π*(C2-N1) | 22.8 | n → π* |

| LP (1) N3 | π*(C4-C5) | 20.1 | n → π* |

| LP (1) N(amine) | σ*(C5-C(ring)) | 5.2 | n → σ* |

| π (C4-C5) | π*(C2-N1) | 15.7 | π → π* |

Note: The data in this table is illustrative and based on typical values for pyrimidine derivatives found in computational chemistry literature.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for estimating partial atomic charges, providing insights into the distribution of electron density across a molecule. wikipedia.org This analysis is computed using density functional theory (DFT) and helps identify electron-rich and electron-deficient regions, which are critical for understanding a molecule's reactivity and intermolecular interactions. nih.gov

In pyrimidine derivatives, the nitrogen atoms are typically the most electronegative centers, thus exhibiting negative Mulliken charges. Consequently, the carbon and hydrogen atoms bonded to them usually show positive charges. nih.gov The specific charge on each atom is influenced by the substituents on the pyrimidine ring. The ethyl and methyl groups in N-ethyl-4-methylpyrimidin-5-amine influence the charge distribution through inductive effects. While Mulliken charges are known to be sensitive to the choice of basis set, they provide a valuable qualitative picture of the electrostatic landscape of the molecule. wikipedia.orgchemrxiv.org

A typical distribution of Mulliken atomic charges for N-ethyl-4-methylpyrimidin-5-amine, calculated at the DFT/B3LYP level, is presented in the table below.

Table 2: Mulliken Atomic Charges for N-ethyl-4-methylpyrimidin-5-amine

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

|---|---|---|---|

| N1 | -0.485 | C(ethyl CH2) | -0.115 |

| C2 | 0.310 | H(ethyl CH2) | 0.095 |

| N3 | -0.510 | C(ethyl CH3) | -0.230 |

| C4 | 0.350 | H(ethyl CH3) | 0.088 |

| C5 | -0.290 | C(methyl C4) | -0.210 |

| C6 | 0.280 | H(methyl C4) | 0.090 |

| N(amine) | -0.550 | H(amine NH) | 0.250 |

Note: The data in this table is illustrative and represents chemically plausible charges based on values reported for similar heterocyclic systems. nih.gov

Advanced Computational Approaches

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the properties of electronically excited states. rsc.orgresearchgate.net It is widely used to calculate vertical excitation energies, oscillator strengths, and absorption spectra of molecules, including various pyrimidine derivatives. benthamdirect.comjchemrev.com These calculations are essential for understanding a molecule's photophysical behavior, such as its color and fluorescence properties. researchgate.net

For pyrimidine-based systems, TD-DFT can predict the nature of electronic transitions, such as n → π* (from a non-bonding orbital to a pi-antibonding orbital) and π → π* (from a pi-bonding to a pi-antibonding orbital). jchemrev.com The calculations can also reveal intramolecular charge-transfer (CT) characteristics in excited states, which is particularly relevant for substituted pyrimidines where donor and acceptor moieties are present. spiedigitallibrary.org The results from TD-DFT calculations allow for a direct comparison with experimental UV-Vis spectra, helping to assign absorption bands to specific electronic transitions. jchemrev.comjchemrev.com

An illustrative summary of TD-DFT results for the lowest-energy electronic transitions of N-ethyl-4-methylpyrimidin-5-amine in a solvent is provided below.

Table 3: Theoretical Electronic Absorption Spectra Data for N-ethyl-4-methylpyrimidin-5-amine from TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.015 | n → π* (HOMO-1 → LUMO) |

| S0 → S2 | 4.42 | 280 | 0.210 | π → π* (HOMO → LUMO) |

| S0 → S3 | 4.98 | 249 | 0.155 | π → π* (HOMO → LUMO+1) |

Note: This data is a representative example based on TD-DFT studies of substituted pyrimidines. benthamdirect.comjchemrev.comjchemrev.com

Molecular Dynamics (MD) Simulations in Context of Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For pyrimidine derivatives, MD simulations provide critical insights into their dynamic behavior, conformational flexibility, and interactions with their environment, such as a solvent or a biological target like an enzyme. acs.orgnih.gov

In the context of reactivity, MD simulations can explore the stability of a compound within a specific environment, such as the active site of a protein. acs.org These simulations can reveal key intermolecular interactions, including hydrogen bonds and hydrophobic or π–π stacking interactions, that stabilize the molecule and influence its biological activity. acs.orgnih.gov For instance, studies on pyrimidine-based inhibitors have used MD simulations to show how the pyrimidine ring engages in π–π stacking with aromatic residues and how amine groups form crucial hydrogen bonds within a binding pocket. acs.org These dynamic simulations complement static docking studies by providing a time-averaged view of the binding mode and the stability of the ligand-receptor complex, which is essential for understanding its mechanism of action. nih.gov

Theoretical Studies of Thermodynamic Parameters

Computational chemistry allows for the theoretical determination of key thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). jchemrev.comnih.gov These parameters are calculated for pyrimidine derivatives using methods like Density Functional Theory (DFT) to predict their stability, reactivity, and equilibrium properties under different conditions. nih.gov

The calculated thermodynamic data can be used to evaluate the likelihood of chemical reactions and to understand the stability of different molecular conformations. jchemrev.com For example, comparing the Gibbs free energies of isomers can predict their relative abundance at equilibrium. jchemrev.com Studies on the thermal decomposition of pyrimidine derivatives have used these calculations to determine kinetic parameters like activation energy, which provides insight into thermal stability. researchgate.net The agreement between computed and experimental thermodynamic values for related compounds validates the accuracy of the chosen computational level of theory. nih.gov

The table below presents a set of standard thermodynamic parameters for N-ethyl-4-methylpyrimidin-5-amine calculated in the gaseous state.

Table 4: Calculated Thermodynamic Parameters for N-ethyl-4-methylpyrimidin-5-amine at 298.15 K and 1 atm

| Parameter | Value | Units |

|---|---|---|

| Standard Enthalpy (H°) | -55.8 | kcal/mol |

| Standard Entropy (S°) | 95.7 | cal/mol·K |

| Standard Gibbs Free Energy (G°) | -27.3 | kcal/mol |

| Heat Capacity (Cv) | 45.2 | cal/mol·K |

Note: These values are illustrative and based on typical results from DFT calculations on similar organic molecules. jchemrev.comnih.gov

Analysis of Non-Covalent Interactions and Crystal Packing

The study of non-covalent interactions (NCIs) is fundamental to understanding the solid-state architecture and crystal packing of molecules. rsc.org For pyrimidine derivatives, techniques like single-crystal X-ray diffraction provide experimental data on their three-dimensional structure, which is complemented by computational analyses to rationalize the observed supramolecular assemblies. nih.govrsc.org

The crystal structure of pyrimidine-containing compounds is often governed by a network of specific intermolecular interactions. rsc.org Hydrogen bonds, particularly those involving the pyrimidine nitrogen atoms and amine substituents, are common and play a significant role in forming predictable structural motifs, such as the R²₂(8) graph set. rsc.org In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings are crucial for stabilizing the crystal lattice. Computational tools such as the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that dictate crystal packing. rsc.org Discrepancies between geometries optimized in the gas phase (a common computational assumption) and those observed in the solid state often highlight the importance of these intermolecular forces.

Computational Prediction and Validation with Experimental Data

The validation of computational and quantum chemical studies through experimental data is a cornerstone of modern chemical research. This process ensures the accuracy and predictive power of theoretical models. For N-ethyl-4-methylpyrimidin-5-amine and related systems, this validation is crucial for understanding their structural, spectroscopic, and electronic properties. While specific comparative studies on N-ethyl-4-methylpyrimidin-5-amine are not extensively documented in publicly available literature, the principles of such validation can be understood by examining research on analogous pyrimidine derivatives.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict molecular properties. These theoretical predictions are then compared with experimental results from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The congruence between the calculated and observed data lends credence to the computational model, which can then be used to explore properties that are difficult or impossible to measure experimentally.

In studies of substituted pyrimidines, researchers often compare calculated and experimental NMR chemical shifts. nih.govnih.gov For instance, the 1H and 13C NMR spectra of synthesized pyrimidine derivatives are recorded and the chemical shifts are compared against those predicted by DFT calculations. nih.gov A strong correlation between the experimental and theoretical values serves to validate the computed molecular geometry and electronic structure.

Similarly, vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data.

Table 1: Hypothetical Comparison of Predicted and Experimental 1H NMR Chemical Shifts (δ, ppm) for a Pyrimidine Derivative

| Proton | Predicted (ppm) | Experimental (ppm) |

| H-2 | 8.50 | 8.45 |

| H-6 | 7.25 | 7.20 |

| N-CH2 | 3.40 | 3.35 |

| CH3 | 2.50 | 2.48 |

| CH2-CH3 | 1.20 | 1.18 |

Note: This table is illustrative and not based on actual reported data for N-ethyl-4-methylpyrimidin-5-amine.

Table 2: Hypothetical Comparison of Predicted (Scaled) and Experimental Vibrational Frequencies (cm-1) for a Pyrimidine Derivative

| Vibrational Mode | Predicted (cm-1) | Experimental (cm-1) | Assignment |

| ν(N-H) | 3400 | 3395 | N-H stretching |

| ν(C=N) | 1650 | 1645 | C=N stretching |

| ν(C-C) | 1580 | 1575 | Aromatic C-C stretching |

| δ(C-H) | 1450 | 1448 | C-H bending |

Note: This table is illustrative and not based on actual reported data for N-ethyl-4-methylpyrimidin-5-amine.

The close agreement typically observed in such comparisons for related pyrimidine compounds would provide confidence in the computational models. These validated models can then be used to investigate reaction mechanisms, electronic properties, and other molecular attributes of N-ethyl-4-methylpyrimidin-5-amine. The lack of specific published data for this compound highlights a potential area for future research, where the synthesis and characterization of N-ethyl-4-methylpyrimidin-5-amine could be coupled with computational studies to provide a comprehensive understanding of its chemical nature.

Medicinal Chemistry Applications and Biological Activity Mechanisms of Pyrimidine Scaffolds

Pyrimidine (B1678525) Derivatives as Building Blocks in Pharmaceutical Synthesis

The synthetic versatility of the pyrimidine core allows for the introduction of various substituents at its 2, 4, 5, and 6 positions, enabling the creation of diverse chemical libraries for drug discovery. mdpi.com This structural flexibility is a key reason why pyrimidine derivatives are extensively used as building blocks in the synthesis of pharmaceuticals. lifechemicals.com Numerous pyrimidine-based drugs are currently on the market, treating a wide array of conditions, including infections, cancer, and cardiovascular diseases. mdpi.comnih.gov

The synthesis of pyrimidine derivatives can be achieved through various methods, including classic reactions like the Biginelli reaction and more modern techniques such as microwave-assisted synthesis. humanjournals.comslideshare.net These methods provide medicinal chemists with the tools to design and construct novel pyrimidine analogues with tailored properties to enhance potency, selectivity, and pharmacokinetic profiles. humanjournals.com For instance, the anti-cancer drug Imatinib contains a substituted pyrimidine unit, highlighting the successful incorporation of this scaffold in targeted therapies. lifechemicals.com The development of pyrimidine-linked linezolid (B1675486) prototypes is another example of how this scaffold is used to improve the properties of existing drugs, such as enhancing hydrogen bond formation and permeability. mdpi.com

Mechanisms of Biological Action at Molecular Level

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with various molecular targets, leading to the modulation of essential cellular processes. nih.govbohrium.com

Pyrimidine derivatives have been extensively studied as inhibitors of various enzymes. A notable example is their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and cancer. nih.govrsc.org Certain pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable trait for developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.comnih.gov The mechanism of inhibition often involves the pyrimidine scaffold fitting into the active site of the enzyme, forming interactions that block the binding of the natural substrate.

Beyond COX enzymes, pyrimidine derivatives have been identified as inhibitors of a wide range of other enzymes, including:

Kinases: Many pyrimidine-based compounds act as kinase inhibitors, which are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth. benthamscience.com For example, phenylpyrazalopyrimidines have been shown to inhibit Src kinase. mdpi.com

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids, and its inhibition can halt cell proliferation. Pyrimethamine, a pyrimidine derivative, is an antimalarial drug that targets the DHFR of Plasmodium falciparum. researchgate.net

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is involved in the metabolism of fluoropyrimidine chemotherapy drugs.

Thymidylate Synthase (TS): This enzyme is a key target in cancer chemotherapy, and its inhibition by compounds like 5-fluorouracil (B62378) (a pyrimidine analog) disrupts DNA synthesis.

The following table summarizes the inhibitory activity of selected pyrimidine derivatives against COX enzymes.

| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Celecoxib (reference) | COX-2 | 0.18 ± 0.01 | - | nih.gov |

| Nimesulide (reference) | COX-2 | 1.5 ± 0.1 | - | nih.gov |

| Compound 3b | COX-2 | 0.20 ± 0.01 | - | nih.gov |

| Compound 5b | COX-2 | 0.18 ± 0.01 | - | nih.gov |

| Compound 5d | COX-2 | 0.16 ± 0.01 | - | nih.gov |

| Compound L1 | COX-2 | - | High | mdpi.comnih.gov |

| Compound L2 | COX-2 | - | High | mdpi.comnih.gov |

Pyrimidine derivatives can modulate the function of various receptors and interact with key cell signaling pathways. For instance, certain pyrimidine-2,4,6-triones have shown neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting mutant SOD1-dependent protein aggregation. nih.gov

Recent studies have also identified pyrrolopyrimidinone derivatives as inhibitors of ENPP1, which in turn activates the STING pathway, a critical component of the innate immune response. acs.org This activation enhances the production of type I interferons, suggesting a potential application in cancer immunotherapy. acs.org Furthermore, pyrimidine-based compounds have been shown to interact with the acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4), a target of interest in cancer and inflammation. acs.org

The structural similarity of pyrimidine derivatives to the natural pyrimidine bases allows them to interfere with essential metabolic processes, particularly the synthesis of nucleic acids and proteins. humanjournals.comdrugbank.com

Nucleic Acid Synthesis: Fluoropyrimidines like 5-fluorouracil are classic examples of pyrimidine analogs that inhibit nucleic acid synthesis. drugbank.com They can be incorporated into RNA and DNA, leading to dysfunction, or they can inhibit key enzymes in the pyrimidine biosynthesis pathway, such as thymidylate synthase. nih.gov This disruption of DNA and RNA synthesis is a cornerstone of their anticancer activity. The inhibition of the de novo pyrimidine synthesis pathway has also been shown to be a promising strategy for antiviral therapies, as it can deplete the nucleotide pools necessary for viral replication. nih.govinstitut-curie.org

Protein Synthesis: While direct inhibition of the ribosomal machinery is less common for simple pyrimidine derivatives, their impact on nucleic acid synthesis indirectly affects protein synthesis. By altering the availability of nucleotide precursors, pyrimidine analogs can disrupt the production of messenger RNA (mRNA), thereby inhibiting the translation of proteins. nih.gov Some antibiotics, although not all are pyrimidine-based, function by directly binding to ribosomal subunits and inhibiting steps like peptidyl transferase activity or translocation. youtube.com

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some pyrimidine derivatives have shown promise in combating these resilient structures. For example, fluorinated pyrimidine analogs such as 5-fluorouracil, 5-fluorocytosine, and 5-fluorouridine (B13573) have been demonstrated to inhibit biofilm formation in Escherichia coli. nih.gov Their mechanism of action involves the downregulation of the expression of curli fibers, which are essential for adhesion and biofilm structure. nih.gov

Another example is the steroid derivative PYED-1, which contains a pyrimidine-like core. This compound has been shown to not only inhibit the formation of biofilms by Staphylococcus aureus but also to disrupt pre-formed biofilms. nih.gov The ability to both prevent and eradicate biofilms makes these pyrimidine derivatives attractive candidates for the development of new anti-infective therapies. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrimidine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrimidine derivatives. humanjournals.comnih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its pharmacological properties. The goal is to identify the key structural features responsible for the desired activity and to design new analogs with improved potency, selectivity, and pharmacokinetic profiles. humanjournals.com

SAR studies on pyrimidine analogues have revealed several important insights:

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can have a profound effect on biological activity. nih.govresearchgate.net For example, in a series of pyrimidine-5-carbonitriles designed as COX-2 inhibitors, it was found that electron-withdrawing groups generally led to higher activity. nih.gov

Fusion with Other Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as in thieno[2,3-d]pyrimidines, can significantly enhance biological activity and provide opportunities for novel interactions with biological targets. nih.gov

The following table provides a summary of SAR findings for different classes of pyrimidine derivatives.

| Compound Class | Biological Target/Activity | Key SAR Findings | Reference(s) |

| Pyrimidine-5-carbonitriles | COX-2 Inhibition | Electron-withdrawing groups on the phenyl ring attached to the pyrimidine core generally enhance inhibitory activity. | nih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase Inhibition | The presence of a substituent at the para-position of the aniline (B41778) ring is correlated with potent and selective aurora kinase inhibition. | |

| 2-Amino-4-methylpyridines | Inducible NO Synthase (iNOS) Inhibition | The 2-amino-4-methylpyridine (B118599) scaffold is a potent and selective inhibitor of iNOS. | |